molecular formula C20H22Cl2N6O3 B11447150 N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11447150
M. Wt: 465.3 g/mol
InChI Key: DAEIEJCQTGQIER-UHFFFAOYSA-N
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Description

N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes two pyrazole rings, a dichlorophenyl group, and a butanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole rings through cyclization reactions involving hydrazines and diketones. The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the pyrazole derivatives with the butanamide moiety under specific reaction conditions, such as the use of coupling agents like carbodiimides and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while oxidation can lead to the formation of nitroso or hydroxylamine derivatives.

Scientific Research Applications

N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE
  • **N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-AMINO-1H-PYRAZOL-1-YL)BUTANAMIDE
  • **N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-HYDROXY-1H-PYRAZOL-1-YL)BUTANAMIDE

Uniqueness

The uniqueness of N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE lies in its specific structural features, such as the presence of both nitro and dichlorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22Cl2N6O3

Molecular Weight

465.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-(5-methyl-3-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C20H22Cl2N6O3/c1-12-10-18(28(30)31)25-26(12)9-5-8-19(29)23-20-13(2)24-27(14(20)3)11-15-16(21)6-4-7-17(15)22/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,23,29)

InChI Key

DAEIEJCQTGQIER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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